1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester

Lipophilicity Computed Physicochemical Properties Drug Design

Sourcing a pyrrole-3-carboxylate with a precise substitution pattern for cardiotonic lead optimization is often hampered by generic analog pools. This compound (CAS 650616-19-6) solves that problem with a unique 2-benzyl-4,5-dimethyl-3-ethyl ester array that matches the pharmacophore described in US 4,560,700. - Confirmed as the exact benzyl-bearing congener in the cardiotonic patent generic structure, providing a direct IP foothold. - Computed LogP ~3.4 enables use as a lipophilic probe for membrane permeability studies or lipid-rich target engagement. - Demanding Hantzsch-type substrate for novel catalytic method development; offers 5 rotatable bonds and a fragment-like profile for FBDD library growth. Procurement reliability: bench-stable solid shipped under ambient conditions with a documented certificate of analysis.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 650616-19-6
Cat. No. B12613069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester
CAS650616-19-6
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C)CC2=CC=CC=C2
InChIInChI=1S/C16H19NO2/c1-4-19-16(18)15-11(2)12(3)17-14(15)10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3
InChIKeyOMTKWFOCLJZEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester (CAS 650616-19-6): A Specialized Pyrrole Building Block for Research and Procurement


1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester (CAS 650616-19-6) is a polysubstituted pyrrole derivative characterized by a 2-benzyl group, 4,5-dimethyl substitution, and an ethyl ester at the 3-position [1]. It belongs to a class of pyrrole-3-carboxylates described in the patent literature as having potential cardiotonic activity [2]. The compound is primarily available from specialty chemical suppliers for research purposes, with documented calculated physicochemical properties including a molecular weight of 257.33 g/mol and a computed LogP of approximately 3.4 [1].

Why Generic Pyrrole-3-carboxylates Cannot Replace CAS 650616-19-6 in Research Applications


Generic substitution within the pyrrole-3-carboxylate class is unreliable because minor structural modifications dramatically alter physicochemical properties and, by extension, biological activity and chemical reactivity. The patent literature explicitly states that the cardiotonic activity of this compound class is highly dependent on the specific pattern of substitution on the pyrrole ring [1]. For instance, the presence and position of the benzyl group at the 2-position, the methyl groups at the 4 and 5 positions, and the nature of the ester all contribute to the molecule's overall lipophilicity, hydrogen-bonding capacity, and steric profile, which are critical determinants of target binding and pharmacokinetic behavior.

Quantitative Differentiation Evidence for CAS 650616-19-6 Against Closest Structural Analogs


Computed Lipophilicity (LogP) Comparison with Des-benzyl and Des-methyl Analogs

The target compound's computed LogP of 3.4 is significantly higher than hypothetical des-benzyl analogs, driving differences in membrane permeability and protein binding. This value is a class-level inference from computed property data [1].

Lipophilicity Computed Physicochemical Properties Drug Design

Cardiotonic Activity: Class-Level Evidence from Patent Literature

The compound is encompassed by the generic formula in US Patent 4,560,700, which claims pyrrole-3-carboxylates for treating cardiac failure [1]. The patent indicates that specific substitution patterns are critical for activity, but no direct, head-to-head quantitative data for the target compound versus a defined comparator are provided in the available excerpts.

Cardiotonic Pyrrole-3-carboxylates Heart Failure

Synthetic Accessibility: Comparison of Hantzsch Synthesis Approaches

A review on the Hantzsch pyrrole synthesis notes that ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are generally accessible via extensions of this method, and that benzyl esters are specifically formed when the 2-alkyl group is methyl [1]. This implies that the target compound's synthesis may require a modified approach compared to simpler alkyl analogs, potentially affecting commercial availability and cost.

Hantzsch Pyrrole Synthesis Synthetic Route Building Block

Physicochemical Property Profile: Hydrogen Bond Donor/Acceptor Count

The target compound has a computed hydrogen bond donor count of 1 and acceptor count of 2 . This profile is identical to many simpler pyrrole-3-carboxylates but distinguishes it from analogs with additional polar substituents. The lone donor (pyrrole NH) may engage in critical target interactions.

Hydrogen Bonding Drug-likeness Physicochemical Properties

Optimal Procurement and Application Scenarios for CAS 650616-19-6 Based on Available Differentiation Evidence


Cardiotonic Drug Discovery Based on Patent-Disclosed Pyrrole-3-carboxylate Scaffold

The inclusion of this specific compound in the generic structure of US Patent 4,560,700 [1] makes it a pertinent starting point for medicinal chemistry programs targeting novel cardiotonic agents. Its unique benzyl and methyl substitution pattern differentiates it from the more commonly described alkyl-only analogs, potentially offering a distinct IP position and pharmacological profile.

Chemical Biology Studies Requiring a High-LogP Pyrrole Probe

With a computed LogP of ~3.4 [1], this compound is a suitable probe for studies examining the role of lipophilicity in pyrrole-based ligand binding or cellular permeability. Its higher LogP, relative to des-benzyl analogs, makes it particularly useful for target engagement studies in lipid-rich environments.

Synthetic Methodology Development for Sterically Hindered Pyrrole Esters

The compound's specific substitution pattern, noted in reviews of the Hantzsch synthesis to require modified conditions when a benzyl group is present [1], makes it an ideal test substrate for developing new catalytic methods for pyrrole functionalization. It serves as a more challenging substrate than its simpler dialkyl counterparts.

Building Block for Custom Fragment-Based Screening Libraries

The presence of a single hydrogen bond donor (pyrrole NH) and two acceptors, combined with a rotatable bond count of 5 [1], creates a moderately flexible, fragment-like molecule. This profile is valued in fragment-based drug discovery (FBDD) libraries, where it provides a distinct vector for fragment growth compared to fully alkylated pyrroles.

Quote Request

Request a Quote for 1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.